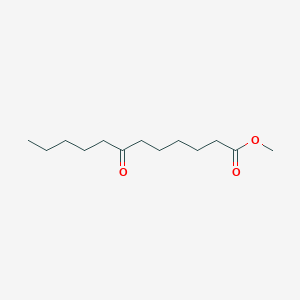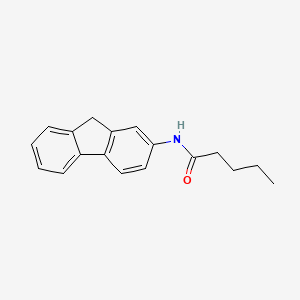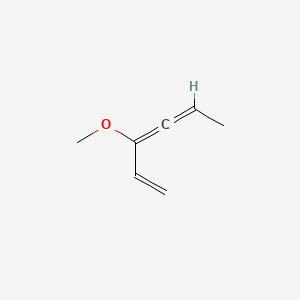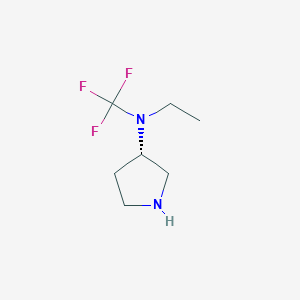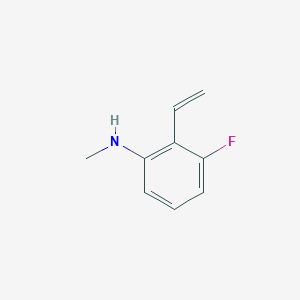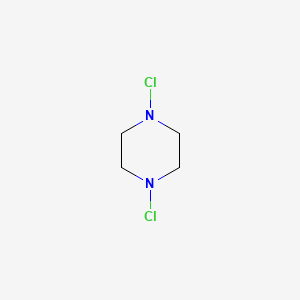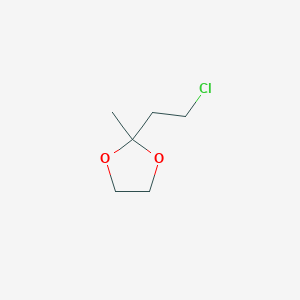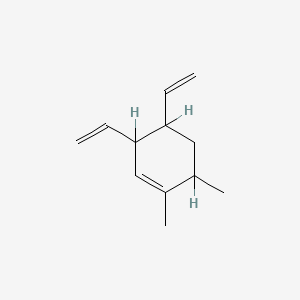
1,6-Dimethyl-3,4-divinyl-1-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-3,4-divinyl-1-cyclohexene is an organic compound with the molecular formula C12H18 It is a cyclohexene derivative characterized by the presence of two methyl groups at positions 1 and 6, and two vinyl groups at positions 3 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction between 1,3-butadiene and 1,4-dimethyl-1,3-cyclohexadiene under controlled conditions can yield the desired product. The reaction typically requires a catalyst such as aluminum chloride and is conducted at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can further improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3,4-divinyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: The methyl and vinyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,6-Dimethyl-3,4-divinyl-1-cyclohexene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene involves its interaction with various molecular targets and pathways. The vinyl groups can undergo addition reactions with electrophiles, while the methyl groups can participate in steric interactions that influence the compound’s reactivity. The compound’s unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the formation of diverse chemical products.
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-3,4-dihydroxy-1-cyclohexene: Similar structure but with hydroxyl groups instead of vinyl groups.
1,6-Dimethyl-3,4-dichloro-1-cyclohexene: Similar structure but with chlorine atoms instead of vinyl groups.
1,6-Dimethyl-3,4-dimethoxy-1-cyclohexene: Similar structure but with methoxy groups instead of vinyl groups.
Uniqueness
1,6-Dimethyl-3,4-divinyl-1-cyclohexene is unique due to the presence of both methyl and vinyl groups, which confer distinct reactivity and potential applications. The vinyl groups provide sites for further functionalization, while the methyl groups influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61142-14-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3,4-bis(ethenyl)-1,6-dimethylcyclohexene |
InChI |
InChI=1S/C12H18/c1-5-11-7-9(3)10(4)8-12(11)6-2/h5-7,10-12H,1-2,8H2,3-4H3 |
InChI Key |
VTXVMAQBEQLHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C=C1C)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


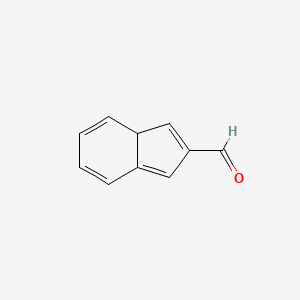

![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
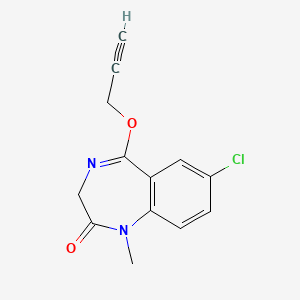
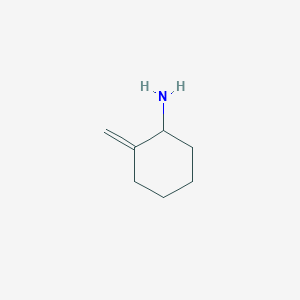
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
